molecular formula C11H20N2O B1443368 (3-Aminopiperidin-1-yl)(cyclopentyl)methanone CAS No. 1248317-53-4

(3-Aminopiperidin-1-yl)(cyclopentyl)methanone

Cat. No. B1443368
M. Wt: 196.29 g/mol
InChI Key: HDTMVBRIEZCBDN-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(cyclopentyl)methanone, also known as 3ACP, is a cyclic ketone derivative of the piperidine class of compounds. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 3ACP has been studied for its potential use in the treatment of diseases related to impaired cholinergic signaling, such as Alzheimer’s disease, Parkinson’s disease, and myasthenia gravis. Additionally, 3ACP has been studied for its potential use as a drug candidate in the treatment of drug addiction.

Scientific Research Applications

Acetylcholinesterase Inhibition

A study conducted by Saeedi et al. (2019) explored the design and synthesis of arylisoxazole-phenylpiperazines, evaluating their effectiveness as inhibitors of acetylcholinesterase (AChE). One compound, 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, emerged as a potent AChE inhibitor. These compounds may have implications for diseases related to AChE, such as Alzheimer's disease (Saeedi et al., 2019).

Cholesterol 24-Hydroxylase Inhibition

Koike et al. (2021) reported on a structure-based drug design of novel 4-arylpyridine derivatives, leading to the discovery of a potent and selective inhibitor for Cholesterol 24-Hydroxylase (CH24H). This inhibitor, named soticlestat, is under clinical investigation for Dravet syndrome and Lennox-Gastaut syndrome (Koike et al., 2021).

Crystal Structure Analysis

Revathi et al. (2015) focused on the crystal structure of a compound with a 4-chlorophenyl)(piperidin-1-yl)methanone component, contributing to the understanding of molecular structures in the realm of organic chemistry (Revathi et al., 2015).

Synthesis of Neuroleptic Drug Models

Research by Caamaño et al. (1987) described the synthesis of trans‐phenyl‐[2‐(1‐piperidinylmethyl)cyclopentyl]methanone. This synthesis is significant for studying neuroleptic drugs, which are used in the treatment of psychiatric disorders (Caamaño et al., 1987).

NMDA Receptor Antagonists

A study by Borza et al. (2007) identified (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone as a potent NR2B subunit-selective antagonist of the NMDA receptor. This is relevant for neurological research, especially in understanding the mechanisms of neurodegenerative diseases (Borza et al., 2007).

Spectroscopic Properties

Al-Ansari (2016) investigated the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research contributes to the understanding of fluorescence and absorption properties of certain compounds, which is useful in the field of photochemistry and material sciences (Al-Ansari, 2016).

properties

IUPAC Name

(3-aminopiperidin-1-yl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTMVBRIEZCBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopiperidin-1-yl)(cyclopentyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Jang, Y Oh, H Cho, S Yang, H Moon, D Im… - International journal of …, 2020 - mdpi.com
We designed and synthesized 1-pyrimidinyl-2-aryl-4, 6-dihydropyrrolo [3,4-d] imidazole-5(1H)-carboxamide derivatives as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a …
Number of citations: 13 www.mdpi.com

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